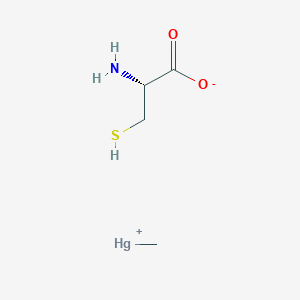

Methylmercury cysteine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Alkylmercury Compounds - Methylmercury Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12628-19-2 |

|---|---|

Molecular Formula |

C30H42Cl6O12Ti3 |

Molecular Weight |

335.78 g/mol |

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoate;methylmercury(1+) |

InChI |

InChI=1S/C3H7NO2S.CH3.Hg/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H3;/q;;+1/p-1/t2-;;/m0../s1 |

InChI Key |

OMYFBIZVJYGJJA-JIZZDEOASA-M |

SMILES |

C[Hg+].C(C(C(=O)[O-])N)S |

Isomeric SMILES |

C[Hg+].C([C@@H](C(=O)[O-])N)S |

Canonical SMILES |

C[Hg+].C(C(C(=O)[O-])N)S |

Synonyms |

methylmercuric cysteine methylmercury cysteine methylmercury cysteine, (L-cysteinato-S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Double-Edged Sword: Unraveling the Intricate Dance of Methylmercury with Protein Cysteine Residues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Methylmercury (MeHg), a potent neurotoxin, exerts its deleterious effects primarily through its high-affinity interaction with cysteine residues in a vast array of proteins. This interaction, known as S-mercuration, disrupts protein structure and function, leading to a cascade of cellular and systemic toxicities. This technical guide delves into the core of this interaction, providing a comprehensive overview of the chemical mechanisms, structural consequences, and biological ramifications. We present a synthesis of current quantitative data on binding affinities and enzyme inhibition, detail key experimental protocols for studying these interactions, and visualize the major signaling pathways disrupted by this toxic tango. This document is intended to serve as a critical resource for researchers and professionals working to understand the toxicology of methylmercury and to develop therapeutic interventions.

The Chemistry of S-Mercuration: A High-Affinity Covalent Bond

Methylmercury's toxicity is fundamentally rooted in its chemical properties. As a soft Lewis acid, the mercury atom in MeHg exhibits an exceptionally high affinity for soft Lewis bases, with the thiol group (-SH) of cysteine residues being a prime target.[1] This interaction results in the formation of a stable, covalent mercury-sulfur bond, a process termed S-mercuration.[2][3]

The reaction can be represented as:

Protein-SH + CH₃Hg⁺ ⇌ Protein-S-Hg-CH₃ + H⁺

This binding is characterized by a very high thermodynamic complex formation constant, estimated to be in the range of 10¹⁵ to 10³⁰, indicating a very strong and essentially irreversible bond under physiological conditions.[1] This high stability constant underscores why MeHg can so effectively sequester cysteine residues and disrupt protein function. The formation of these adducts alters the tertiary and quaternary structure of proteins, leading to their dysfunction or inactivation.[1][4]

Quantitative Data on Methylmercury-Protein Interactions

The precise quantification of methylmercury's interaction with specific proteins is crucial for understanding its toxicological profile. Below are tables summarizing available data on binding affinities and enzyme inhibition.

Table 1: Binding and Kinetic Constants of Mercury Compounds with Cysteine Residues

| Interacting Species | Parameter | Value | Biological Context |

| Methylmercury & Thiols | Thermodynamic Complex Formation Constant (K_f) | 10¹⁵–10³⁰ | General high affinity for cysteine residues.[1] |

| Mercuric Mercury (Hg²⁺) & Na⁺/K⁺-ATPase | Dissociation Constant (K_d) | ≤ 170 nM | Inhibition of a critical ion pump.[4] |

| Mercuric Mercury (Hg²⁺) & Na⁺/K⁺-ATPase | Association Rate Constant (k_on) | 7 x 10³ M⁻¹s⁻¹ | Kinetics of ion pump inhibition.[4] |

| Hg(Cys)₂ | Methylation Rate Constant (k_meth) | 0.7 x 10⁻¹² L cell⁻¹ h⁻¹ | Formation of methylmercury by Geobacter sulfurreducens.[5] |

Table 2: IC₅₀ Values for Methylmercury-Induced Enzyme Inhibition

| Enzyme | IC₅₀ Value | Biological Implication |

| Thioredoxin Reductase (TrxR) | ~19.7 nM | Disruption of the thioredoxin antioxidant system.[6] |

Key Signaling Pathways Disrupted by Methylmercury

The S-mercuration of critical cysteine residues in regulatory proteins triggers the dysregulation of several key cellular signaling pathways. The following diagrams illustrate three major pathways affected by methylmercury.

The Keap1-Nrf2 Antioxidant Response Pathway

Methylmercury is a potent activator of the Keap1-Nrf2 pathway, a primary cellular defense mechanism against oxidative and electrophilic stress. MeHg directly modifies critical cysteine residues on Keap1, the negative regulator of Nrf2.[2][7] This modification inhibits the Keap1-mediated ubiquitination and degradation of Nrf2, leading to Nrf2 accumulation, nuclear translocation, and the subsequent transcription of antioxidant and detoxification genes.[3][8]

Disruption of Intracellular Calcium Homeostasis

Methylmercury profoundly disrupts intracellular calcium (Ca²⁺) homeostasis, a critical signaling mechanism. It can induce Ca²⁺ release from intracellular stores like the endoplasmic reticulum (ER) and mitochondria, and also increase Ca²⁺ influx from the extracellular space.[9][10] This sustained elevation of cytosolic Ca²⁺ can activate various downstream signaling cascades, leading to excitotoxicity, mitochondrial dysfunction, and apoptosis.[11][12]

Induction of the Mitochondrial Apoptosis Pathway

Mitochondria are primary targets of methylmercury toxicity. The disruption of calcium homeostasis and the generation of reactive oxygen species (ROS) by MeHg can lead to mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[13][14][15] This initiates a caspase cascade, culminating in the activation of effector caspases and the execution of apoptosis.[16][17]

Experimental Protocols for Studying Methylmercury-Protein Interactions

A variety of experimental techniques are employed to investigate the interaction of methylmercury with proteins. Below are generalized protocols for key methodologies.

X-Ray Crystallography for Structural Analysis

This technique provides atomic-level detail of the methylmercury binding site on a protein.

Workflow Diagram

Detailed Methodology:

-

Protein Expression and Purification: The target protein is overexpressed and purified to homogeneity (>95%), which is critical for obtaining high-quality crystals.[18]

-

Crystallization: The purified protein is crystallized using techniques such as hanging-drop or sitting-drop vapor diffusion.[18] This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote crystal growth.

-

Soaking or Co-crystallization: Protein crystals are soaked in a solution containing a methylmercury compound (e.g., methylmercury chloride) to allow the mercury to diffuse into the crystal and bind to the protein.[19] Alternatively, the protein can be co-crystallized in the presence of the methylmercury compound.

-

X-ray Diffraction Data Collection: The mercury-derivatized crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[20]

-

Structure Determination: The phases of the diffraction data are determined using methods like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD), which utilize the anomalous scattering signal from the mercury atoms.[20]

-

Model Building and Refinement: An electron density map is calculated, and the atomic model of the protein-methylmercury complex is built and refined to fit the experimental data.[20]

Mass Spectrometry for Identifying S-mercuration Sites

Mass spectrometry is a powerful tool for identifying the specific cysteine residues in a protein that have been modified by methylmercury.

Workflow Diagram

Detailed Methodology:

-

Sample Preparation: The protein of interest is incubated with methylmercury.[21]

-

Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.[22]

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[23]

-

Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify peptides. A mass shift of approximately 215.6 Da on a cysteine-containing peptide is indicative of S-mercuration (the mass of a methylmercury group, CH₃Hg).[22] The fragmentation pattern in the MS/MS spectrum confirms the modification site.

Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of methylmercury on the activity of a specific enzyme.

Workflow Diagram

Detailed Methodology:

-

Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and a range of concentrations of methylmercury in an appropriate buffer.[24]

-

Pre-incubation: The enzyme is pre-incubated with different concentrations of methylmercury for a set period to allow for binding.[24]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.[24]

-

Measurement of Activity: The rate of the reaction is monitored over time, typically by measuring the change in absorbance or fluorescence of a product or substrate using a spectrophotometer or plate reader.[25]

-

Data Analysis: The percentage of enzyme inhibition is calculated for each methylmercury concentration relative to a control without the inhibitor. The IC₅₀ value, the concentration of methylmercury that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the methylmercury concentration.[24]

Conclusion and Future Directions

The interaction of methylmercury with cysteine residues in proteins is a central mechanism of its toxicity. The formation of high-affinity S-mercuration adducts leads to widespread protein dysfunction and the dysregulation of critical cellular pathways, including antioxidant defense, calcium signaling, and apoptosis. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate these interactions.

Future research should focus on expanding the quantitative understanding of methylmercury's protein targets, including the determination of binding affinities and kinetic parameters for a broader range of proteins. The development of high-throughput screening methods to identify molecules that can prevent or reverse S-mercuration is a critical step towards the development of effective therapies for methylmercury poisoning. A deeper understanding of the intricate interplay between different signaling pathways in response to methylmercury exposure will also be crucial for designing targeted interventions to mitigate its devastating neurological and systemic effects.

References

- 1. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of the Keap1/Nrf2 pathway in the cellular response to methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mercury binding site on Na+/K(+)-ATPase: a cysteine in the first transmembrane segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute exposure to methylmercury causes Ca2+ dysregulation and neuronal death in rat cerebellar granule cells through an M3 muscarinic receptor-linked pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence for interactions between intracellular calcium stores during methylmercury-induced intracellular calcium dysregulation in rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Methylmercury (MeHg) elicits mitochondrial-dependent apoptosis in developing hippocampus and acts at low exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl-mercury induces apoptosis through ROS-mediated endoplasmic reticulum stress and mitochondrial apoptosis pathways activation in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. lab.rockefeller.edu [lab.rockefeller.edu]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. superchemistryclasses.com [superchemistryclasses.com]

- 25. researchgate.net [researchgate.net]

The Molecular Trojan Horse: An In-depth Technical Guide to the Neurotoxic Mechanisms of Methylmercury Cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmercury (MeHg), a potent neurotoxin, poses a significant threat to human health, primarily through the consumption of contaminated fish. Its ability to readily cross the blood-brain barrier and induce severe neuronal damage is largely attributed to its conjugation with L-cysteine, forming methylmercury-S-L-cysteinate (MeHg-Cys). This complex mimics the essential amino acid methionine, hijacking the L-type large neutral amino acid transporter 1 (LAT1) to gain entry into the central nervous system. Once inside, MeHg-Cys unleashes a cascade of cytotoxic events, including the induction of severe oxidative stress, mitochondrial dysfunction, disruption of calcium homeostasis, and glutamate excitotoxicity, ultimately leading to neuronal cell death. This technical guide provides a comprehensive overview of the core neurotoxic mechanisms of MeHg-Cys, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

Methylmercury is a global environmental pollutant that bioaccumulates in the aquatic food chain.[1][2] Human exposure, predominantly from seafood consumption, can lead to devastating neurological deficits, particularly in the developing brain.[2][3] The lipophilic nature of methylmercury was initially thought to be the primary reason for its facile entry into the brain. However, it is now well-established that the formation of a complex with L-cysteine is the critical step for its transport across the blood-brain barrier (BBB).[2][4] This molecular mimicry allows the MeHg-Cys complex to be actively transported by the LAT1 system, which is highly expressed in brain capillary endothelial cells.[2][4] This guide delves into the intricate molecular mechanisms that unfold following the entry of MeHg-Cys into the brain, providing a foundational understanding for researchers and professionals working on neurotoxicity and the development of therapeutic interventions.

Data Presentation: The Neurotoxic Effects of Methylmercury Cysteine

The following tables summarize quantitative data from various in vitro and in vivo studies, illustrating the dose- and time-dependent neurotoxic effects of methylmercury.

Table 1: Effects of Methylmercury on Neuronal Cell Viability

| Cell Type | MeHg Concentration | Exposure Time | Viability Reduction | Reference |

| BeWo cells | 100 µM | 30 min | Significant decrease | [5] |

| BeWo cells | 10 µM | 16 h | Significant decrease | [5] |

| Primary microglial cells | 1 µM | 6 h | ~14% decrease | [6] |

| Primary microglial cells | 5 µM | 6 h | ~41% decrease | [6] |

| Immature neurons and precursors | 3 µM | 24 h | >50% decrease in DNA synthesis | [7] |

| Cerebellar granule cells | 100 nM | 10 days | Loss of cell viability | [8] |

Table 2: Impact of Methylmercury on Oxidative Stress Markers

| Experimental Model | MeHg Concentration | Parameter Measured | Observation | Reference |

| Primary microglial cells | 1 µM | GSH:GSSG ratio | 31% decrease | [6] |

| Primary microglial cells | 5 µM | GSH:GSSG ratio | 49% decrease | [6] |

| Rat primary astrocytes | 5 µM | F2-isoprostanes | Significant increase | [9] |

| Rat primary astrocytes | 10 µM | F2-isoprostanes | Significant increase | [9] |

| Mercury-exposed workers | >10 years exposure | Blood GSH | 45% decrease vs. control | [10] |

| Mercury-exposed workers | >10 years exposure | Blood MDA | 208% increase vs. control | [10] |

Table 3: N-acetylcysteine (NAC) Protection Against Methylmercury Neurotoxicity

| Experimental Model | MeHg Dose | NAC Treatment | Protective Effect | Reference |

| Immature neurons and precursors (in vitro) | 3 µM | Co-incubation | Complete block of DNA synthesis reduction | [7] |

| 7-day-old rats (in vivo) | 5 µg/g bw | Repeated injections | Abolished reduction in DNA synthesis | [7] |

| 7-day-old rats (in vivo) | 5 µg/g bw | Repeated injections | Prevented 4-fold increase in caspase-3 | [7] |

| Adult rats | 0.1 µmol/kg | 1 mmol/kg injection | Increased MeHg excretion by ~50-fold | [1] |

| Pregnant rats | 10 mg/mL in drinking water | Oral administration | 70-90% reduction in fetal MeHg | [1] |

Core Neurotoxicity Mechanisms and Signaling Pathways

Transport Across the Blood-Brain Barrier via Molecular Mimicry

The journey of methylmercury into the brain begins with its complexation with L-cysteine. This MeHg-Cys conjugate structurally resembles the amino acid methionine, allowing it to be recognized and transported by the L-type large neutral amino acid transporter 1 (LAT1).[2][4] LAT1 is highly expressed on the endothelial cells of the blood-brain barrier, facilitating the entry of this neurotoxin into the central nervous system.[2]

Figure 1: Transport of MeHg-Cys across the blood-brain barrier.

Induction of Oxidative Stress

Upon entering neuronal cells, MeHg-Cys disrupts the delicate redox balance, leading to a surge in reactive oxygen species (ROS).[11][12] This occurs through multiple mechanisms:

-

Direct interaction with thiol groups: MeHg has a high affinity for sulfhydryl groups (-SH) present in antioxidants like glutathione (GSH), depleting the cell's primary defense against oxidative damage.[11]

-

Mitochondrial dysfunction: MeHg impairs the mitochondrial electron transport chain, leading to the leakage of electrons and the formation of superoxide radicals.[12][13]

-

Inhibition of antioxidant enzymes: Key antioxidant enzymes such as glutathione peroxidase and thioredoxin reductase are inhibited by MeHg, further compromising the cell's ability to neutralize ROS.[3]

Figure 2: MeHg-Cys-induced oxidative stress signaling pathway.

Mitochondrial Dysfunction and Apoptosis

Mitochondria are primary targets of MeHg-Cys toxicity. The disruption of the electron transport chain not only generates ROS but also leads to a decrease in mitochondrial membrane potential and ATP production.[12][13] This mitochondrial distress triggers the intrinsic apoptotic pathway through the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[14][15]

References

- 1. Mitigating Methylmercury Exposure: Study Confirms Potential of NAC as Antidote and Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The methylmercury-L-cysteine conjugate is a substrate for the L-type large neutral amino acid transporter, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. N-acetyl cysteine (NAC) treatment reduces mercury-induced neurotoxicity in the developing rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell viability and proteomic analysis in cultured neurons exposed to methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylmercury induces oxidative injury, alterations in permeability and glutamine transport in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biomarkers of mercury toxicity: Past, present and future trends - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylmercury-Mediated Oxidative Stress and Activation of the Cellular Protective System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Involvement of caspase 3-like protease in methylmercury-induced apoptosis of primary cultured rat cerebral microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mercury-induced apoptosis in human lymphocytes: caspase activation is linked to redox status - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Methylmercury-Cysteine Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmercury (CH₃Hg⁺), a potent neurotoxin, poses a significant threat to human health and the environment. Its toxicity is intrinsically linked to its strong affinity for sulfhydryl groups, particularly the thiol side chain of the amino acid cysteine. The formation of methylmercury-cysteine adducts is a critical step in the bioaccumulation and transport of this toxicant, facilitating its entry into cells and across biological barriers like the blood-brain barrier through molecular mimicry of essential amino acids such as methionine. A thorough understanding of the structural characteristics of these adducts is paramount for elucidating the mechanisms of methylmercury toxicity and for the development of potential therapeutic and diagnostic strategies.

This technical guide provides a comprehensive overview of the structural analysis of methylmercury-cysteine adducts, consolidating quantitative data from key experimental techniques, detailing experimental protocols, and visualizing complex relationships through signaling pathways and workflows.

I. Structural and Quantitative Data

The precise characterization of the methylmercury-cysteine adduct structure has been achieved through various analytical techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Table 1: X-ray Crystallography Data for L-cysteinato(methyl)mercury(II) monohydrate

The crystalline structure of the methylmercury-cysteine adduct provides fundamental data on bond lengths and coordination geometry. The following data is derived from the single-crystal X-ray diffraction analysis of L-cysteinato(methyl)mercury(II) monohydrate.

| Parameter | Value |

| Chemical Formula | C₄H₉HgNO₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.386(6) Å |

| b = 26.026(13) Å | |

| c = 5.282(4) Å | |

| Bond Lengths | |

| Hg-S | 2.352(12) Å |

| Hg-C | 2.06 Å (typical) |

| Coordination Geometry | |

| Primary Coordination | Two-coordinate, linear |

| Intramolecular Interaction | Weak Hg···O interaction (2.85(2) Å) to a carboxylate group |

Data sourced from Canty and Kishimoto (1975).

Table 2: Spectroscopic Data for Methylmercury-Cysteine Adducts

NMR and mass spectrometry provide valuable information about the structure and behavior of methylmercury-cysteine adducts in solution and in biological matrices.

| Technique | Parameter | Observed Value/Characteristic |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | The binding of methylmercury to the thiol group of cysteine leads to downfield shifts of the proton signals of the cysteine moiety, particularly the β-methylene protons adjacent to the sulfur atom. The methyl protons of the methylmercury group also show a characteristic resonance. |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Similar to ¹H NMR, the carbon signals of the cysteine backbone, especially the β-carbon, experience a downfield shift upon adduct formation. |

| Mass Spectrometry (ESI-MS) | m/z of [CH₃Hg-Cys + H]⁺ | The protonated molecular ion is a prominent peak in positive ion mode. The isotopic pattern of mercury (seven stable isotopes) is a key signature for identifying mercury-containing species. |

| Fragmentation Pattern | Collision-induced dissociation (CID) of the parent ion often results in the loss of the cysteine moiety, yielding the [CH₃Hg]⁺ ion. Other fragments may include those resulting from the cleavage of the cysteine backbone. The fragmentation pattern can confirm the site of methylmercury binding. | |

| Vibrational Spectroscopy (IR) | ν(Hg-S) stretch | A characteristic vibrational frequency for the mercury-sulfur bond is observed around 326 cm⁻¹. |

II. Experimental Protocols

Detailed methodologies are crucial for the successful structural analysis of methylmercury-cysteine adducts. The following sections outline the key experimental protocols.

A. Synthesis of Methylmercury-Cysteine Adducts

The synthesis of the methylmercury-cysteine complex is a prerequisite for many structural studies.

Materials:

-

Methylmercury(II) chloride (CH₃HgCl) or methylmercury(II) hydroxide (CH₃HgOH)

-

L-cysteine

-

Deionized water

-

Basic solution (e.g., dilute NaOH or NH₄OH)

Procedure:

-

Dissolve L-cysteine in deionized water.

-

In a separate container, dissolve the methylmercury salt in deionized water.

-

Slowly add the methylmercury solution to the cysteine solution while stirring.

-

Adjust the pH of the mixture to a basic condition (pH > 8) using a dilute basic solution. This facilitates the deprotonation of the cysteine's sulfhydryl group, promoting its reaction with methylmercury.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete adduct formation.

-

The resulting solution contains the methylmercury-cysteine adduct, which can be used for subsequent spectroscopic analysis or for crystallization.

B. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of the adduct in the solid state.

1. Crystallization:

-

Prepare a supersaturated solution of the synthesized methylmercury-cysteine adduct in a suitable solvent or solvent mixture (e.g., water-ethanol).

-

Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a monochromatic X-ray beam (e.g., from a synchrotron source or a laboratory X-ray diffractometer).

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector.

3. Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the heavy mercury atoms.

-

Complete the structural model by locating the lighter atoms (S, C, N, O) through Fourier synthesis.

-

Refine the atomic positions, thermal parameters, and other structural parameters against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of the methylmercury-cysteine adduct in solution.

1. Sample Preparation:

-

Dissolve the synthesized methylmercury-cysteine adduct in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The concentration should be optimized to achieve a good signal-to-noise ratio (typically in the millimolar range).

-

Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Typical experiments include standard 1D ¹H and ¹³C acquisitions.

-

For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.

-

¹⁹⁹Hg NMR can also be performed to directly probe the mercury center, although it is a less common technique due to the low natural abundance and receptivity of the ¹⁹⁹Hg nucleus.

3. Data Analysis:

-

Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

-

Assign the resonances in the spectra to the specific nuclei in the methylmercury-cysteine adduct based on chemical shifts, coupling constants, and correlations from 2D NMR spectra.

-

Analyze the changes in chemical shifts compared to free cysteine and the methylmercury precursor to confirm adduct formation and to infer details about the electronic environment of the nuclei.

D. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a sensitive technique for confirming the molecular weight and stoichiometry of the methylmercury-cysteine adduct and for studying its fragmentation behavior.

1. Sample Preparation:

-

Prepare a dilute solution of the methylmercury-cysteine adduct in a solvent compatible with ESI-MS (e.g., methanol/water with a small amount of formic acid for positive ion mode).

-

Concentrations are typically in the micromolar to nanomolar range.

2. Mass Spectrometric Analysis:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

In the ESI source, the analyte is ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Acquire the mass spectrum over a relevant m/z range. The characteristic isotopic pattern of mercury should be clearly visible.

3. Tandem Mass Spectrometry (MS/MS):

-

Select the parent ion of the methylmercury-cysteine adduct (m/z of [CH₃Hg-Cys + H]⁺) using the first mass analyzer.

-

Induce fragmentation of the selected ion in a collision cell (e.g., through collision with an inert gas).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

The fragmentation pattern provides structural information, such as the confirmation of the Hg-S bond.

III. Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding the complex interactions and experimental processes involved in the study of methylmercury-cysteine adducts.

A. Adduct Formation and Molecular Mimicry Pathway

The formation of the methylmercury-cysteine adduct is a key step that enables its transport into cells via amino acid transporters, a process known as molecular mimicry.

Caption: Formation of the methylmercury-cysteine adduct and its transport into the cell via molecular mimicry of L-methionine.

B. Experimental Workflow for Structural Analysis

The comprehensive structural characterization of methylmercury-cysteine adducts involves a multi-technique approach.

Caption: A typical experimental workflow for the comprehensive structural analysis of methylmercury-cysteine adducts.

C. Logical Relationship of Adduct Formation

The formation of the methylmercury-cysteine adduct is a thermodynamically favorable reaction driven by the high affinity of mercury for sulfur.

Caption: Logical relationship illustrating the formation of the methylmercury-cysteine adduct from its reactants.

Conclusion

The structural analysis of methylmercury-cysteine adducts is a cornerstone of understanding the molecular basis of methylmercury's toxicity. This guide has provided a consolidated resource for researchers, scientists, and drug development professionals, encompassing quantitative structural data, detailed experimental protocols for key analytical techniques, and visual representations of the critical pathways and workflows. A thorough grasp of these structural and analytical principles is essential for advancing research into the detection and mitigation of methylmercury poisoning and for the rational design of novel therapeutic interventions.

The Bioavailability of Methylmercury Cysteine in Aquatic Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylmercury (MeHg), a potent neurotoxin, poses a significant threat to aquatic ecosystems and human health through the consumption of contaminated seafood. The bioavailability of MeHg is critically influenced by its chemical speciation, with the methylmercury-cysteine (MeHg-Cys) complex being a key form for uptake by aquatic organisms. This technical guide provides an in-depth analysis of the factors governing the bioavailability of MeHg-Cys, detailing the molecular mechanisms of its transport, the environmental factors that modulate its uptake, and the experimental protocols used to quantify its presence and effects. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding of this critical environmental and toxicological issue.

Introduction

Mercury (Hg) pollution is a global concern, with inorganic mercury being converted to the more toxic and bioavailable methylmercury (MeHg) by anaerobic microorganisms in aquatic sediments[1][2]. MeHg readily bioaccumulates in organisms and biomagnifies through aquatic food webs, reaching its highest concentrations in predatory fish consumed by humans[3][4]. In biological systems, MeHg has a high affinity for thiol groups, particularly the amino acid cysteine. The formation of the MeHg-Cys complex is a crucial step that facilitates its transport across biological membranes and subsequent bioaccumulation[5][6]. Understanding the dynamics of MeHg-Cys bioavailability is therefore essential for assessing the risks associated with mercury pollution and for developing potential mitigation strategies.

Quantitative Data on Methylmercury Bioavailability

The bioavailability and bioaccumulation of methylmercury are quantified using various metrics, including bioaccumulation factors (BAFs), biomagnification factors (BMFs), and volume concentration factors (VCFs). These factors are influenced by a range of environmental and biological variables.

Table 1: Bioaccumulation and Biomagnification of Methylmercury in Aquatic Organisms

| Organism Type | Parameter | Value | Conditions/Notes | Source |

| Freshwater Predatory Invertebrates | Biomagnification Factor (BMF) | 2.1 ± 0.2 to 4.3 ± 0.3 | Varies with prey MeHg concentration and taxonomy. | [5] |

| General Freshwater Communities | Trophic Magnification Factor (TMF) | 8.3 ± 7.5 | Average increase per trophic level. | [5] |

| Benthic Invertebrates (Toce River) | Biota-Sediment Accumulation Factor (BSAF) | 0.2 - 4.6 | Inversely related to sediment THg and organic carbon. | [7] |

| Benthic Invertebrates (Toce River) | MeHg Concentration | 3 - 88 µg/kg (dry weight) | Higher concentrations downstream of industrial areas. | [7] |

| Marine Food Web (Bay of Fundy) | Biomagnification Factor (BMF) | > 10 | In top predators like swordfish and tuna. | [4] |

Table 2: Phytoplankton Uptake of Methylmercury

| Phytoplankton Group | Parameter | Value | Water Condition | Source |

| Diatom, Chlorophyte, Cryptophyte, Cyanobacterium | Volume Concentration Factor (VCF) for MeHg | 1.3 x 10⁵ - 14.6 x 10⁵ | Low and High Dissolved Organic Carbon (DOC) | [8][9][10] |

| Diatom, Chlorophyte, Cryptophyte, Cyanobacterium | Volume Concentration Factor (VCF) for Inorganic Hg(II) | 0.5 x 10⁴ - 5 x 10⁴ | Low and High DOC | [8][9][10] |

| Eukaryotic Phytoplankton | VCF for MeHg | 2-2.6 times greater in high DOC water | Comparison between high and low DOC | [8][10] |

| Six Marine Phytoplankton Species | Volume Concentration Factor (VCF) for MeHg | 0.2 x 10⁵ - 6.4 x 10⁶ | At 18°C | [11] |

Table 3: Influence of Dissolved Organic Matter (DOM) on Methylmercury Bioavailability

| Parameter | Finding | Quantitative Detail | Source |

| DOM-associated Thiol (DOM-RSH) Concentration | Dictates MeHg speciation and bioavailability to phytoplankton. | Decreases 40-fold from terrestrial to marine environments. | [12][13][14] |

| Competitive Binding with MeHg-Cys | DOM with higher thiol abundance inhibits MeHg uptake by cyanobacteria more effectively. | Thiol concentration of 49.34 µmol/g C resulted in a competitive binding rate constant of 3.47 h⁻¹. | [15][16] |

| Competitive Binding with MeHg-Cys | DOM with lower thiol abundance has a lesser inhibitory effect. | Thiol concentration of 0.97 µmol/g C resulted in a competitive binding rate constant of 0.30 h⁻¹. | [15][16] |

Table 4: Cellular Toxicity of Methylmercury-Cysteine

| Cell Line | Exposure | Endpoint | Result | Source |

| BeWo (placental syncytiotrophoblasts) | 30 min exposure to MeHg-Cys | Cell Viability (MTT assay) | Significant decrease at ≥ 100 µM. | [17] |

| BeWo (placental syncytiotrophoblasts) | 30 min exposure to MeHg-Cys | Mitochondrial Membrane Potential | Dose-dependent loss. | [17] |

| BeWo (placental syncytiotrophoblasts) | 30 min exposure to MeHg-Cys | Intracellular ATP | Significant decrease with increasing MeHg-Cys concentration. | [17] |

| Rat Thymocytes & Human Leukemia K562 Cells | Comparison of MeHgCl and MeHg-Cys | Cell Viability & Growth | MeHg-Cys was less toxic than MeHgCl. | [18] |

Molecular Mechanisms of Transport: The "Molecular Mimicry" Hypothesis

The transport of the hydrophilic MeHg-Cys complex across cellular membranes is facilitated by a mechanism known as "molecular mimicry". The MeHg-Cys conjugate is structurally similar to the essential amino acid methionine, allowing it to be recognized and transported by neutral amino acid transporters.

Key transporters implicated in MeHg-Cys uptake include:

-

L-type Large Neutral Amino Acid Transporters (LAT1 and LAT2): These transporters are a major pathway for MeHg-Cys to cross the blood-brain barrier and other cell membranes[19][20]. Studies in Xenopus laevis oocytes have shown that LAT1 and LAT2 can transport the MeHg-L-cysteine complex with an affinity comparable to that of methionine[19].

-

System B⁰,⁺: This sodium-dependent transporter, found in intestinal and renal epithelial cells, is also capable of transporting the MeHg-Cys complex, indicating a pathway for intestinal absorption[21][22].

This mimicry allows for the efficient and active transport of MeHg into cells, contributing to its high potential for bioaccumulation.

Environmental Factors Influencing Bioavailability

The bioavailability of MeHg-Cys in aquatic ecosystems is not static but is influenced by various biogeochemical factors.

Dissolved Organic Matter (DOM)

DOM, particularly its thiol-containing functional groups (DOM-RSH), plays a crucial role in mercury speciation[12][23]. High concentrations of DOM-RSH can bind with MeHg, reducing its availability for uptake by phytoplankton, which form the base of most aquatic food webs[13][14][23]. Studies have shown that as the concentration of DOM-RSH decreases, for instance, across a terrestrial to marine continuum, the bioavailability of MeHg systematically increases[12][13][14].

Abiotic and Biotic Degradation

Methylmercury can be degraded through both biotic and abiotic pathways, which affects its net concentration in the environment.

-

Biotic Degradation: Microorganisms can demethylate MeHg through both oxidative and reductive pathways[24][25].

-

Abiotic Degradation: Photodegradation is a major abiotic pathway for MeHg degradation in surface waters[24][26]. This process can be influenced by the presence of nanoparticles and other chemical constituents in the water[26].

Experimental Protocols

Accurate quantification of MeHg-Cys bioavailability and its effects requires robust experimental methodologies. Below are summaries of key protocols cited in the literature.

Protocol for Mercury Speciation Analysis using HPLC-ICP-MS

This protocol is adapted from methodologies used for seafood and other biological tissues[1][2][27][28][29][30].

1. Sample Preparation and Extraction: a. Homogenize approximately 0.2-0.5 g of the biological sample. b. Prepare an extraction solution of 1% (w/v) L-cysteine hydrochloride in deionized water. c. Add 25 mL of the extraction solution to the homogenized sample. d. For solid samples, heat the mixture in a water bath at 60°C for 1-2 hours with intermittent vigorous shaking[1][27]. For liquid samples like blood, an alkaline diluent such as 0.1% (v/v) tetramethylammonium hydroxide (TMAH) can be used[31][32]. e. Allow the mixture to cool to room temperature. f. Centrifuge the sample to pellet solid debris. g. Filter the supernatant through a 0.45 µm syringe filter into an HPLC autosampler vial[2][27][30].

2. HPLC Separation: a. Use an inert HPLC system to prevent mercury adsorption. b. Employ a C8 or C18 reverse-phase column. c. The mobile phase typically consists of an aqueous solution of 0.1% L-cysteine and methanol[27]. An isocratic or gradient elution can be used to separate different mercury species.

3. ICP-MS Detection: a. Couple the HPLC eluate to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). b. Monitor the mass-to-charge ratio for mercury (e.g., m/z 202). c. Quantify methylmercury and inorganic mercury concentrations based on the retention times and peak areas of certified reference standards.

Protocol for Assessing Bioavailability using a mer-lux Bioreporter

This protocol is based on the use of a genetically engineered bacterium to measure bioavailable mercury[33][34][35].

1. Bioreporter Preparation: a. Culture an E. coli strain containing the mer-lux reporter plasmid (e.g., NMZA1) in a suitable broth (e.g., LB broth with ampicillin) overnight. b. Pellet the cells by centrifugation and wash them multiple times with a minimal medium (e.g., M63) to remove all traces of the rich broth. c. Resuspend the cells in the minimal medium and dilute to a standardized optical density (e.g., OD₆₆₀ of 0.1).

2. Bioavailability Assay: a. Prepare experimental solutions in the minimal medium containing a constant concentration of methylmercury (e.g., 5 nM). b. Add varying concentrations of the ligands to be tested (e.g., cysteine, dissolved organic matter, glutathione). c. Add the prepared bioreporter cell suspension to the experimental solutions. d. Incubate the mixtures under controlled conditions. e. Measure the bioluminescence produced by the bioreporter cells over time using a luminometer. The light output is proportional to the amount of bioavailable mercury that has entered the cells and induced the mer operon.

3. Data Analysis: a. Plot the luminescence response against the concentration of the tested ligand. b. An increase in luminescence indicates that the ligand forms a complex with methylmercury that enhances its bioavailability. A decrease in luminescence suggests the formation of complexes that are less bioavailable.

Conclusion and Future Directions

The bioavailability of methylmercury cysteine in aquatic ecosystems is a complex process governed by the interplay of molecular transport mechanisms and environmental chemistry. The "molecular mimicry" of methionine by the MeHg-Cys complex provides a potent pathway for its entry into the aquatic food web. Concurrently, environmental factors such as the concentration of thiol-containing dissolved organic matter significantly modulate this uptake.

Future research should focus on developing more sophisticated models that integrate these molecular and environmental factors to better predict mercury bioaccumulation under different ecological scenarios. Further elucidation of the specific roles of various amino acid transporters in different aquatic species will enhance our understanding of species-specific susceptibility to mercury accumulation. For drug development professionals, understanding these transport pathways may offer insights into designing chelating agents that can intercept MeHg-Cys or facilitate its excretion, thereby reducing its toxic burden in exposed populations. Continued refinement of analytical protocols will also be crucial for accurate monitoring and risk assessment of mercury pollution in the environment.

References

- 1. apps.nelac-institute.org [apps.nelac-institute.org]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. Bioaccumulation syndrome: identifying factors that make some stream food webs prone to elevated mercury bioaccumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioaccumulation of methylmercury within the marine food web of the outer Bay of Fundy, Gulf of Maine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mercury Bioaccumulation in Benthic Invertebrates: From Riverine Sediments to Higher Trophic Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accumulation of inorganic and methylmercury by freshwater phytoplankton in two contrasting water bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sitesreservoirproject.riptideweb.com [sitesreservoirproject.riptideweb.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Methylmercury uptake by diverse marine phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissolved organic matter thiol concentrations determine methylmercury bioavailability across the terrestrial-marine aquatic continuum [ideas.repec.org]

- 13. Dissolved organic matter thiol concentrations determine methylmercury bioavailability across the terrestrial-marine aquatic continuum [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Competitive Binding Kinetics of Methylmercury-Cysteine with Dissolved Organic Matter: Critical Impacts of Thiols on Adsorption and Uptake of Methylmercury by Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Transport and Toxicity of Methylmercury-Cysteine in Cultured BeWo Cells [mdpi.com]

- 18. Toxicity of methylmercury conjugated with L-cysteine on rat thymocytes and human leukemia K562 cells in comparison with that of methylmercury chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transport of a neurotoxicant by molecular mimicry: the methylmercury-L-cysteine complex is a substrate for human L-type large neutral amino acid transporter (LAT) 1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Transport of Methylmercury through the Epithelial Type Amino Acid Transporter System B0 | Journal of National Institute of Neurosciences Bangladesh [banglajol.info]

- 22. TRANSPORT OF INORGANIC MERCURY AND METHYLMERCURY IN TARGET TISSUES AND ORGANS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dissolved organic matter sets the bioavailability of mercury | Marine Sciences [marinesciences.uconn.edu]

- 24. researchgate.net [researchgate.net]

- 25. Biotic and Abiotic Degradation of Methylmercury in Aquatic Ecosystems: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | The Transformation of Inorganic and Methylmercury in the Presence of l-Cysteine Capped CdSe Nanoparticles [frontiersin.org]

- 27. shimadzu.com [shimadzu.com]

- 28. researchgate.net [researchgate.net]

- 29. agilent.com [agilent.com]

- 30. shimadzu.com [shimadzu.com]

- 31. pubs.rsc.org [pubs.rsc.org]

- 32. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02116A [pubs.rsc.org]

- 33. Effect of inorganic and organic ligands on the bioavailability of methylmercury as determined by using a mer-lux bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Effect of Inorganic and Organic Ligands on the Bioavailability of Methylmercury as Determined by Using a mer-lux Bioreporter - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Formation of Methylmercury-Cysteine Complexes in Environmental Matrices: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmercury (MeHg), a potent neurotoxin, readily complexes with the thiol group of the amino acid cysteine. This formation of S-(Methylmercury)-L-Cysteine (MeHg-Cys) is a critical process influencing the speciation, transport, bioavailability, and toxicity of mercury in the environment and biological systems. This technical guide provides a comprehensive overview of the formation of MeHg-Cys in various environmental matrices, including soil and water. It details the underlying biotic and abiotic formation pathways, presents available quantitative data on its thermodynamics and kinetics, outlines detailed experimental protocols for its analysis, and illustrates key concepts through diagrams. This document is intended to be a valuable resource for researchers and professionals working in environmental science, toxicology, and drug development.

Introduction

Mercury contamination is a global environmental concern. While inorganic mercury is released from both natural and anthropogenic sources, its conversion to the organic form, methylmercury (MeHg), represents a significant toxicological threat. MeHg bioaccumulates and biomagnifies in aquatic and terrestrial food webs, posing a risk to wildlife and humans. The interaction of MeHg with endogenous molecules, particularly those containing sulfhydryl (-SH) groups, is central to its behavior and toxicity. Cysteine, a ubiquitous amino acid, plays a pivotal role in this regard. The formation of the MeHg-Cys complex is a spontaneous and highly favorable reaction that dictates the fate and transport of MeHg in the environment and its uptake and distribution within organisms.

Formation Pathways

The formation of methylmercury-cysteine can occur through both abiotic and biotic pathways in environmental matrices.

Abiotic Formation

Abiotic formation of MeHg-Cys involves the direct chemical reaction between methylmercury and cysteine in an environmental medium. This process is influenced by several factors:

-

pH: The speciation of both MeHg and cysteine is pH-dependent, which in turn affects the rate and extent of complex formation.[1]

-

Presence of other ligands: Other inorganic and organic ligands in the environment, such as chloride, hydroxides, and dissolved organic matter (DOM), can compete with cysteine for binding to MeHg, influencing the equilibrium concentration of the MeHg-Cys complex.[2]

-

Redox conditions: The redox potential of the environment can affect the stability of the thiol group in cysteine and the speciation of mercury.

The reaction can be represented as:

CH₃Hg⁺ + HS-CH₂-CH(NH₂)-COOH ⇌ CH₃Hg-S-CH₂-CH(NH₂)-COOH + H⁺

Biotic Formation

Microorganisms play a crucial role in the mercury cycle, primarily through the methylation of inorganic mercury to methylmercury.[3] The formation of MeHg-Cys is often intrinsically linked to these microbial processes.

-

Intracellular Formation: Bacteria that methylate mercury can have intracellular pools of cysteine. As MeHg is synthesized, it can readily react with this cysteine to form the MeHg-Cys complex before being transported out of the cell.[4]

-

Extracellular Formation: Microorganisms can excrete cysteine or other thiols into the surrounding environment. Methylmercury present in the extracellular medium can then complex with this microbially-produced cysteine.[4] Studies have shown that the presence of cysteine can significantly enhance the rate of mercury methylation by bacteria such as Geobacter sulfurreducens.[4]

Quantitative Data

The formation of MeHg-Cys is characterized by its thermodynamic stability and the kinetics of its formation and reactions.

Thermodynamic Data

The formation of mercury-thiol complexes is thermodynamically highly favorable, characterized by large stability constants. While specific thermodynamic parameters for the formation of MeHg-Cys are not extensively reported in the literature, data for related Hg(II)-cysteine complexes provide insight into the strength of the mercury-sulfur bond. Computational studies suggest that the formation of methylmercury-amino acid complexes is a thermodynamically favorable process.[5][6]

Table 1: Stability Constants for Mercury-Cysteine Complexes

| Complex | Log β | Conditions | Reference |

| Hg(Cys)₂ | 14 - 60 | Varying conditions | [7] |

| [Hg(S,N-Cys)₂]²⁻ | 40.0 | Alkaline solution | [8] |

| [Hg(S-Cys)₃]⁴⁻ | 41.3 | Alkaline solution | [8] |

| [Hg(S-Cys)₄]⁶⁻ | 42.4 | Alkaline solution | [8] |

| CH₃HgHL (where H₂L is Cysteine) | Not specified, but noted as a formed complex | pH 2-8 | [5] |

Note: β represents the overall stability constant.

Table 2: Thermodynamic Parameters for Hg(II) Complexation with Cysteine-Containing Ligands

| Ligand | Binding Constant (Kₐ) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Cysteine (1st binding) | >10¹⁰ | - | - | - | |

| Cysteine (2nd binding) | 10⁵ - 10⁶ | - | - | - |

Note: Data for Hg(II) complexation is provided as a proxy for the strong affinity of mercury for cysteine. Specific values for ΔG, ΔH, and TΔS for MeHg-Cys formation were not available in the searched literature.

Kinetic Data

The kinetics of MeHg-Cys formation and its subsequent reactions are crucial for understanding its environmental fate.

Table 3: Kinetic Parameters Related to Methylmercury-Cysteine

| Process | Rate Constant (k) | Conditions | Reference |

| Competitive binding of MeHg-Cys with DOM (low thiol abundance) | 0.30 h⁻¹ | Suwannee River Natural Organic Matter | [2] |

| Competitive binding of MeHg-Cys with DOM (high thiol abundance) | 3.47 h⁻¹ | Suwannee River Natural Organic Matter | [2] |

| Biotic methylation of Hg(II)-cysteine complex by G. sulfurreducens | ~10⁻²¹ mol MeHg/h/cell | Washed cell suspensions, HgT = 5 nM | [4] |

Environmental Concentrations

Direct measurements of the concentration of the MeHg-Cys complex in environmental matrices are scarce. Typically, total methylmercury concentrations are reported. The typical background concentration of methylmercury in lake water is around 0.05 ng/L, while in polluted systems it can be much higher (0.5 to 2.0 ng/L). The proportion of this total methylmercury that exists as the cysteine complex will depend on the local biogeochemical conditions, including the availability of cysteine. In boreal peatlands, porewater concentrations of methylmercury can vary significantly depending on environmental conditions.[9][10]

Experimental Protocols

Accurate determination of MeHg-Cys in environmental samples requires robust analytical methods.

Synthesis of Methylmercury-Cysteine Standard

A standard of MeHg-Cys is essential for analytical quantification.

Protocol:

-

Materials: Methylmercury chloride (CH₃HgCl), L-cysteine, deionized water, methanol.

-

Procedure:

-

Prepare stock solutions of methylmercury chloride and L-cysteine in deionized water.

-

Mix methylmercury chloride and L-cysteine in a 1:1.25 molar ratio to ensure complete complexation.[11]

-

The reaction is spontaneous and occurs at room temperature.

-

The synthesized standard can be dissolved in a small amount of ultrapure water and diluted with methanol for analysis.[12]

-

-

Characterization: The formation and purity of the complex can be confirmed using techniques such as electrospray ionization mass spectrometry (ESI-MS).[12]

Analysis of Methylmercury-Cysteine in Environmental Samples

The standard method for the speciation of mercury compounds, including MeHg-Cys, is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol for Water Samples:

-

Sample Collection and Preservation: Collect water samples in clean, acid-washed bottles. Acidify to a pH < 2 with trace-metal grade HCl to preserve the sample. Store at 4°C.

-

Sample Preparation:

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

The filtrate can be directly analyzed or pre-concentrated if concentrations are expected to be low.

-

-

HPLC-ICP-MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A common mobile phase consists of an aqueous solution of L-cysteine and L-cysteine hydrochloride.[10] For example, 0.1% (w/v) L-cysteine + 0.1% (w/v) L-cysteine hydrochloride in deionized water.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 50 µL.

-

-

ICP-MS Conditions:

-

RF Power: ~1550 W.

-

Gas Flows: Optimized for sensitivity (e.g., Plasma argon flow: ~15 L/min, Auxiliary argon flow: ~0.9 L/min, Nebulizer argon flow: ~1.0 L/min).

-

Monitored m/z: ²⁰²Hg for quantification and ²⁰⁰Hg for confirmation.[10]

-

-

-

Quantification: Quantify the MeHg-Cys complex by comparing its peak area in the chromatogram to a calibration curve generated from the synthesized MeHg-Cys standard.

Protocol for Soil/Sediment Samples:

-

Sample Collection and Preparation:

-

Collect soil or sediment samples and freeze-dry them.

-

Homogenize the dried sample.

-

-

Extraction:

-

Weigh approximately 0.5 g of the homogenized sample into an extraction tube.

-

Add an extraction solution, typically an acidic solution containing a complexing agent. A common extraction solution is aqueous 1% (w/v) L-cysteine hydrochloride.[9]

-

Shake vigorously and sonicate in a water bath (e.g., 60°C for 40 minutes) to facilitate extraction.[10]

-

After cooling, dilute to a known volume with the extraction solution.

-

Centrifuge the extract to separate the solid phase.

-

Filter the supernatant through a 0.45 µm filter.

-

-

HPLC-ICP-MS Analysis: Analyze the filtered extract using the same HPLC-ICP-MS conditions as described for water samples.

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. Formation of Hg(II) Tetrathiolate Complexes with Cysteine at Neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of cysteine post translational modifications using organic mercury resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of Methylmercury Binding on the Peroxide-Reducing Potential of Cysteine and Selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational studies of structural, electronic, spectroscopic, and thermodynamic properties of methylmercury-amino acid complexes and their Se analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Ground warming releases inorganic mercury and increases net methylmercury production in two boreal peatland types [frontiersin.org]

- 9. Moisture contents regulate peat water-leachable concentrations of methylmercury, inorganic mercury, and dissolved organic matter from boreal peat soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | The Transformation of Inorganic and Methylmercury in the Presence of l-Cysteine Capped CdSe Nanoparticles [frontiersin.org]

- 12. Methylmercury water concentrations low, but Great Lakes fish consumption advisories persist—new research documents one probable culprit | WRI [wri.wisc.edu]

A Comparative Analysis of the Toxicokinetics of Methylmercury Cysteine and Methylmercury Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylmercury (MeHg), a potent neurotoxin, presents a significant global health concern. Its toxicokinetics—the journey of absorption, distribution, metabolism, and excretion (ADME) within the body—are critically influenced by its chemical form. In biological systems and the environment, methylmercury readily complexes with thiol-containing molecules, with L-cysteine forming a prominent conjugate, methylmercury-cysteine (MeHg-Cys). This guide provides a comprehensive technical comparison of the toxicokinetics of MeHg-Cys versus its commonly studied salt, methylmercury chloride (MeHg-Cl). Understanding the distinct ADME profiles of these two forms is paramount for accurate risk assessment, the development of effective therapeutic interventions, and the design of robust toxicological studies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical topic.

Introduction

Methylmercury is a pervasive environmental contaminant that bioaccumulates in the aquatic food chain, leading to human exposure primarily through the consumption of contaminated fish and seafood.[1] The neurotoxicity of methylmercury is well-established, with the developing nervous system being particularly vulnerable. While much of the toxicological research has utilized methylmercury chloride as the model compound, the form of methylmercury that is predominantly absorbed and transported in the body is its conjugate with L-cysteine.[2] This distinction is not merely academic; the chemical speciation of methylmercury profoundly impacts its interaction with biological membranes, transport proteins, and ultimately, its toxicokinetic profile. This guide will dissect these differences, providing a granular, data-driven comparison of methylmercury cysteine and methylmercury chloride.

Comparative Toxicokinetics: A Quantitative Overview

The toxicokinetic profiles of this compound and methylmercury chloride exhibit significant differences, particularly in their initial absorption and distribution phases. While both forms are efficiently absorbed from the gastrointestinal tract, their mechanisms of transport and subsequent tissue deposition vary.[3][4]

Table 1: Comparative Oral Absorption and Bioavailability

| Parameter | This compound (MeHg-Cys) | Methylmercury Chloride (MeHg-Cl) | Key Findings & References |

| Oral Bioavailability | High (~95-100%) | High (~95-100%) | Gastrointestinal absorption of methylmercury is nearly complete for both forms.[3] |

| Primary Absorption Mechanism | Active transport via amino acid transporters (e.g., LAT1) mimicking methionine.[2] | Passive diffusion and potential formation of complexes with thiols in the gut. | The uptake of MeHg-Cys is competitively inhibited by large neutral amino acids like L-leucine.[4] |

Table 2: Comparative Distribution Characteristics

| Parameter | This compound (MeHg-Cys) | Methylmercury Chloride (MeHg-Cl) | Key Findings & References |

| Initial Plasma Concentration (i.v. admin) | Lower | 20-fold higher than MeHg-Cys | Immediately following intravenous administration in rats, plasma mercury levels are significantly higher for MeHg-Cl.[4] |

| Initial Blood Concentration (i.v. admin) | Lower | 2-fold higher than MeHg-Cys | Similar to plasma, initial blood mercury concentrations are higher for MeHg-Cl after intravenous dosing in rats.[4] |

| Brain Accumulation | Higher | Lower | Studies in mice show that administration of the MeHg-Cys complex leads to greater mercury accumulation in the brain compared to MeHg alone.[5] This is attributed to transport across the blood-brain barrier via amino acid transporters.[6] |

| Liver Accumulation | Higher | Lower | Mice treated with the MeHg-Cys complex also exhibit increased mercury levels in the liver.[5] |

| Kidney Accumulation | Lower | Higher | In contrast to the brain and liver, renal mercury accumulation is decreased in mice administered the MeHg-Cys complex.[5] |

| Plasma/Blood Concentration (Oral admin) | No significant difference | No significant difference | Following oral administration in rats, plasma and blood mercury concentrations become virtually identical for both forms after an initial absorption phase, reaching steady levels at 8 hours.[4] |

Table 3: Comparative Metabolism and Excretion

| Parameter | This compound (MeHg-Cys) | Methylmercury Chloride (MeHg-Cl) | Key Findings & References |

| Primary Metabolic Transformation | Dissociation and binding to other thiols (e.g., glutathione). Demethylation to inorganic mercury. | Formation of complexes with endogenous thiols (e.g., cysteine, glutathione) followed by demethylation. | Both forms undergo slow demethylation in tissues, particularly the brain. |

| Primary Route of Excretion | Fecal (via biliary excretion) | Fecal (via biliary excretion) | The majority of methylmercury is eliminated in the feces. |

| Biological Half-life (Whole Body) | Approximately 50-80 days in humans | Approximately 50-80 days in humans | The overall elimination half-life is similar for both forms once distributed in the body.[7] |

Experimental Protocols

In Vivo Oral Administration in Rodents

This protocol outlines a general procedure for the oral administration of methylmercury compounds to rodents to assess their toxicokinetics.

Materials:

-

Methylmercury chloride or pre-formed Methylmercury-cysteine complex

-

Vehicle (e.g., sterile water, corn oil)

-

Oral gavage needles (size appropriate for the animal)

-

Syringes

-

Animal balance

-

Metabolic cages for collection of urine and feces

Procedure:

-

Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats, 8-10 weeks old) to the housing facility for at least one week prior to the experiment.

-

Dose Preparation: Prepare the dosing solution of MeHg-Cl or MeHg-Cys in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

-

Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing to ensure an empty stomach, which can reduce variability in absorption.

-

Dosing: Weigh each animal to determine the precise volume of the dosing solution to be administered. Administer the solution via oral gavage. For MeHg-Cys, the complex should be freshly prepared.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein).

-

Tissue Collection: At the termination of the study, euthanize the animals and collect tissues of interest (e.g., brain, liver, kidneys, muscle).

-

Sample Analysis: Analyze the mercury content in blood and tissue samples using a suitable analytical technique such as cold vapor atomic absorption spectrometry (CVAAS) or inductively coupled plasma mass spectrometry (ICP-MS).

In Vitro Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal absorption of compounds.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compounds (MeHg-Cl, MeHg-Cys) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.

-

Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for the formation of a confluent and differentiated monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay:

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test compound solution (MeHg-Cl or MeHg-Cys) to the apical (A) or basolateral (B) chamber.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

-

Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Signaling Pathways and Mechanisms of Transport

The differential toxicokinetics of this compound and methylmercury chloride can be attributed to their distinct interactions with cellular transport systems and subsequent effects on intracellular signaling pathways.

Cellular Uptake and Transport

This compound's structural similarity to the amino acid methionine allows it to be actively transported across cell membranes, including the blood-brain barrier, by the L-type large neutral amino acid transporter (LAT1).[2] This "molecular mimicry" is a key factor in its enhanced neurotoxicity. In contrast, methylmercury chloride is thought to be absorbed more through passive diffusion, though it readily forms complexes with endogenous thiols like cysteine and glutathione once in the biological milieu.

Nrf2 Signaling Pathway

Methylmercury is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[8][9] Methylmercury can directly interact with cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant response element (ARE)-dependent genes. While both MeHg-Cl and MeHg-Cys can induce this pathway, the dynamics of activation may differ due to their varied rates of cellular entry and intracellular availability.

Conclusion

The distinction between this compound and methylmercury chloride is of paramount importance in the field of toxicology and drug development. While both forms are readily absorbed orally, their mechanisms of cellular uptake and subsequent tissue distribution differ significantly. The active transport of MeHg-Cys via amino acid transporters facilitates its accumulation in sensitive tissues like the brain, potentially leading to enhanced neurotoxicity compared to what might be predicted from studies using MeHg-Cl alone. For researchers, it is crucial to consider the chemical speciation of methylmercury in experimental designs to ensure the relevance of the findings to human exposure scenarios. For drug development professionals, understanding these transport pathways may offer opportunities for designing chelating agents or other therapeutic strategies that can more effectively target and remove methylmercury from the body. This guide provides a foundational understanding of these differences, supported by quantitative data and established experimental protocols, to aid in the advancement of research and the development of effective countermeasures against methylmercury toxicity.

References

- 1. Chronic Methylmercury Intoxication Induces Systemic Inflammation, Behavioral, and Hippocampal Amino Acid Changes in C57BL6J Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of methylmercury uptake by methionine: Prevention of mitochondrial dysfunction in rat liver slices by a mimicry mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Mercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Comparison of in vivo with in vitro pharmacokinetics of mercury between methylmercury chloride and this compound using rats and Caco2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complex methylmercury-cysteine alters mercury accumulation in different tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of the Biological Half-Life of Methylmercury Using a Population Toxicokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress [mdpi.com]

- 9. Methylmercury induces acute oxidative stress, altering Nrf2 protein level in primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway for a Neurotoxin: A Technical Guide to the Role of L-type Amino Acid Transporters in Methylmercury-Cysteine Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmercury (MeHg) is a potent neurotoxin that bioaccumulates in the food chain, posing a significant threat to human health. Its ability to cross biological membranes, including the blood-brain barrier, is a critical factor in its toxicity. This technical guide provides an in-depth examination of the pivotal role played by L-type amino acid transporters (LATs), particularly LAT1 and LAT2, in the cellular uptake of methylmercury. Evidence strongly indicates that MeHg, when complexed with L-cysteine (MeHg-L-Cys), structurally mimics endogenous neutral amino acids, such as methionine, thereby gaining entry into cells via these transporters. This guide summarizes key quantitative data, details experimental protocols for studying this transport mechanism, and provides visual representations of the involved pathways and workflows.

Introduction

The transport of methylmercury across cellular membranes was once thought to be a process of simple diffusion. However, a growing body of research has demonstrated that a significant portion of MeHg uptake is carrier-mediated.[1] The formation of a complex between MeHg and the amino acid L-cysteine creates a molecule that is recognized and transported by specific amino acid transporters.[2][1] Among these, the L-type large neutral amino acid transporters, LAT1 (SLC7A5) and LAT2 (SLC7A8), have been identified as primary conduits for MeHg-L-Cys entry into cells, including the endothelial cells of the blood-brain barrier.[3][4]

LATs are heterodimeric proteins, consisting of a light chain (like LAT1 or LAT2) and a heavy chain, 4F2hc (SLC3A2), linked by a disulfide bond.[3][5] They function as obligatory exchangers, transporting large neutral amino acids such as leucine, phenylalanine, and methionine.[2][1][6] The "molecular mimicry" of the MeHg-L-Cys complex to these endogenous substrates is the cornerstone of its transport mechanism.[7][8] Understanding this pathway is crucial for developing strategies to mitigate MeHg toxicity and for designing drugs that can leverage this transport system for targeted delivery to the brain.[9][10]

Quantitative Data on MeHg-L-Cysteine Transport via LATs

The following tables summarize the key kinetic parameters and inhibition data for the transport of the methylmercury-L-cysteine complex by L-type amino acid transporters.

Table 1: Kinetic Parameters of MeHg-L-Cysteine Uptake by Human LAT1 and LAT2

| Transporter | Substrate | Apparent Affinity (Km, µM) | Maximum Velocity (Vmax) | Experimental System | Reference |

| LAT1-4F2hc | MeHg-L-cysteine | 98 ± 8 | Higher than Methionine | Xenopus laevis oocytes | [2][1] |

| LAT2-4F2hc | MeHg-L-cysteine | 64 ± 8 | Higher than Methionine | Xenopus laevis oocytes | [2][1] |

| System L | MeHg-L-cysteine | 234 ± 58 | 57 ± 25 pmol·µg DNA-1·15 sec-1 | Cultured calf brain capillary endothelial cells | [11] |

| System L | MeHg-L-cysteine | Apparent Km of 0.39 mM | 33 nmol·min-1·g-1 | Rat brain (in vivo) | [4] |

| LAT1-4F2hc | L-methionine | 99 ± 9 | - | Xenopus laevis oocytes | [2][1] |

| LAT2-4F2hc | L-methionine | 161 ± 11 | - | Xenopus laevis oocytes | [2][1] |

Table 2: Inhibition of MeHg-L-Cysteine Uptake

| Experimental System | Inhibitor (Concentration) | Effect on MeHg-L-Cysteine Uptake | Reference |